What is the chemical structure of (R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate
What is the chemical structure of (R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate
An In-Depth Technical Guide to (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate
This guide provides a comprehensive technical overview of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, a chiral building block of significant interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its chemical identity, synthesis, analytical validation, and applications, offering field-proven insights and detailed protocols.
Introduction and Nomenclature Clarification
A point of critical importance for the synthetic chemist is the precise identification of a molecular structure. The nomenclature in this chemical space can lead to ambiguity. The topic name, (R)-tert-butyl methyl(pyrrolidin-3-ylmeth yl)carbamate, implies a methylene (-CH2-) linker between the pyrrolidine ring and the carbamate nitrogen. However, the overwhelmingly more common, commercially available, and synthetically utilized chiral building block is (R)-tert-butyl methyl(pyrrolidin-3-yl )carbamate, where the carbamate nitrogen is directly attached to the C3 position of the pyrrolidine ring.
To ensure clarity for the research community, this guide will focus on the latter, well-documented compound, identified by CAS Number 392338-15-7 .
-
Structure as per Topic Name: tert-butyl N-methyl-N-(pyrrolidin-3-ylmethyl)carbamate (Molecular Formula: C₁₁H₂₂N₂O₂)[1].
-
Structure Covered in this Guide: tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate (Molecular Formula: C₁₀H₂₀N₂O₂)[2][3].
This focus is dictated by its established role as a valuable intermediate in pharmaceutical research and development.[4][5]
Chemical Identity and Physicochemical Properties
(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is a chiral secondary amine protected by a tert-butoxycarbonyl (Boc) group. This structural motif makes it an ideal intermediate for introducing a stereodefined 3-methylaminopyrrolidine fragment into more complex molecules.
Diagram: Chemical Structure of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate ```dot graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4";
// Atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; C2 [label="CH2", pos="-1.2,0.6!", fontcolor="#202124"]; C3 [label="CH", pos="-1.2,-0.6!", fontcolor="#202124"]; C4 [label="CH2", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="CH2", pos="1.2,-0.6!", fontcolor="#202124"]; H_N1 [label="H", pos="0,1.8!", fontcolor="#202124"]; N_carbamate [label="N", pos="-2.4,-1.2!", fontcolor="#202124"]; C_methyl [label="CH3", pos="-2.4,-2.2!", fontcolor="#202124"]; C_carbonyl [label="C", pos="-3.6,-0.6!", fontcolor="#202124"]; O_carbonyl [label="O", pos="-3.6,0.2!", fontcolor="#EA4335"]; O_ester [label="O", pos="-4.8,-1.2!", fontcolor="#EA4335"]; C_tertbutyl [label="C", pos="-6.0,-0.6!", fontcolor="#202124"]; CH3_1 [label="CH3", pos="-6.0,0.4!", fontcolor="#202124"]; CH3_2 [label="CH3", pos="-7.2,-1.2!", fontcolor="#202124"]; CH3_3 [label="CH3", pos="-5.4,-1.8!", fontcolor="#202124"]; R_label [label="(R)", pos="-0.5,-0.4!", fontcolor="#34A853", fontsize=12];
// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- H_N1; C3 -- N_carbamate; N_carbamate -- C_methyl; N_carbamate -- C_carbonyl; C_carbonyl -- O_carbonyl [label="", style=double]; C_carbonyl -- O_ester; O_ester -- C_tertbutyl; C_tertbutyl -- CH3_1; C_tertbutyl -- CH3_2; C_tertbutyl -- CH3_3; }
Caption: Use in the synthesis of complex pharmaceutical targets.
This intermediate is particularly valuable in the synthesis of inhibitors for enzymes or receptors where a basic nitrogen atom within a defined stereochemical framework is required for binding, such as in certain kinase inhibitors, GPCR ligands, or antiviral agents.
Safety, Handling, and Storage
As a professional in a research environment, adherence to safety protocols is paramount.
-
Hazard Identification: This compound is classified as harmful and an irritant. [2] * H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C, protected from light, is recommended.
References
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4479–4491. [Link]
-
Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. PubMed. [Link]
-
Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. ResearchGate. [Link]
-
Basel, Y. K., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. PubMed. [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
-
Supplementary Information. Macmillan Group - Princeton University. [Link]
-
Acar, Ç., & Acar, B. L. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
-
Ji, H., et al. (2009). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. PMC. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
Supporting Information. [Source for NMR data comparison]. [Link]
- Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
-
Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec. Perelman School of Medicine at the University of Pennsylvania. [Link]
-
NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PMC. [Link]
- Process for the preparation of 3-amino-pyrrolidine derivatives.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate. Computational Toxicology and Exposure Online Resources. [Link]
-
Tert-butyl n-methyl-n-(pyrrolidin-3-ylmethyl)carbamate (C11H22N2O2). PubChemLite. [Link]
-
(R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate. Protheragen. [Link]
-
tert-Butyl Methyl(pyrrolidin-3-yl)carbaMate hydrochloride. NextSDS. [Link]
-
3,6,9,12,15-Pentaoxanonadecan-1-ol. PubChem. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]
Sources
- 1. PubChemLite - Tert-butyl n-methyl-n-(pyrrolidin-3-ylmethyl)carbamate (C11H22N2O2) [pubchemlite.lcsb.uni.lu]
- 2. (R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamate | 392338-15-7 [sigmaaldrich.com]
- 3. tert-Butyl methyl(pyrrolidin-3-yl)carbamate | CymitQuimica [cymitquimica.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents [patents.google.com]
